(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWVCGBGVWEMGY-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111634-94-7 | |
| Record name | rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Indane Backbone Construction
The formation of the fundamental indane skeleton is a critical first step in the synthesis of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl. Various cyclization and derivatization strategies have been developed to efficiently construct this bicyclic system.
Cyclization Approaches
Intramolecular cyclization reactions are a common and effective means of assembling the indane framework. One of the most prevalent methods is the intramolecular Friedel-Crafts acylation . nih.govresearchgate.net This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅), or a strong protic acid like polyphosphoric acid. nih.govresearchgate.net For instance, the cyclization of 3-phenylpropionic acid derivatives can yield 1-indanone (B140024), a key precursor. researchgate.net
Another notable cyclization strategy is the Nazarov cyclization , a Lewis acid-catalyzed process that can be adapted for the synthesis of substituted indane frameworks. rsc.org This method involves the conrotatory electrocyclic closure of a divinyl ketone to a cyclopentenyl cation, which can then be trapped to form an indanone derivative. Additionally, metal-catalyzed cyclizations, such as those employing palladium or rhodium catalysts, have been developed for the enantioselective synthesis of chiral 3-aryl-1-indanones from chalcone (B49325) derivatives. nih.gov
The following table summarizes key cyclization approaches for the construction of the indane backbone:
| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Intermediate |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids/acyl chlorides | AlCl₃, NbCl₅, Polyphosphoric acid | 1-Indanone |
| Nazarov Cyclization | Divinyl ketones | Lewis Acids | Substituted Indanones |
| Rhodium-catalyzed Asymmetric Cyclization | Pinacolborane chalcone derivatives | Rhodium catalyst with chiral ligand | Chiral 3-Aryl-1-indanones |
Derivatization of Indanone Precursors
Indanone derivatives serve as versatile and crucial intermediates in the synthesis of this compound. A common strategy involves the introduction of the amino group at the 3-position and the carboxylic acid group at the 1-position through a series of chemical transformations.
One approach begins with the conversion of a substituted 1-indanone to its corresponding oxime . This is typically achieved by reacting the indanone with hydroxylamine. The resulting indanone oxime can then be subjected to reduction to yield an aminoindane. acs.orgorgsyn.org The choice of reducing agent is critical for controlling the stereoselectivity of the reaction. For example, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can be employed for the reduction of keto-oximes to the corresponding 2-amino substituted 1-indanones. researchgate.net
Furthermore, 1-indanones can undergo various other derivatizations to introduce the necessary functional groups. For instance, α-functionalization of the indanone can be achieved to introduce a precursor to the carboxylic acid group.
Stereoselective Synthesis
A significant challenge in the synthesis of this compound is the precise control of the relative stereochemistry of the amino and carboxylic acid groups to achieve the desired cis-configuration.
Control of cis-Configuration
The establishment of the cis-stereochemistry between the substituents at the C1 and C3 positions of the indane ring is a pivotal aspect of the synthesis. This stereocontrol is often achieved during the reduction of a keto- or imino-intermediate. The stereochemical outcome of such reductions can be influenced by the choice of reducing agent, catalyst, and reaction conditions. For example, in the synthesis of related cis-aminoindanols, the stereoselectivity is often directed by the steric hindrance of the indane ring, favoring the approach of the reducing agent from the less hindered face. nih.gov
Strategies for achieving the cis-configuration often rely on substrate-controlled diastereoselectivity. For instance, the reduction of a 3-substituted-1-indanone can lead to the formation of a cis- or trans-indanol, depending on the nature of the substituent and the reduction conditions. Subsequent conversion of the hydroxyl group to an amino group, or vice versa, while retaining the stereochemistry, is a common tactic.
Enantioselective Approaches for Chiral Purity
While the target compound is a racemic mixture, enantiomerically pure forms are often desired for specific applications. Enantioselective synthesis can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis .
Chiral resolution involves the separation of the enantiomers of the final compound or a key intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For example, chiral amines or acids can be used to form salts with the racemic amino acid, which can then be separated by fractional crystallization. google.com The use of a pure enantiomer of 1-aminoindan-2-ol as a resolving agent for chiral carboxylic acids has been reported, highlighting the utility of aminoindane derivatives in resolution processes. google.com
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a 3-substituted-1-indanone using a chiral catalyst, such as a Noyori-type ruthenium catalyst, can produce a chiral indanol with high enantiomeric excess. rsc.org This chiral intermediate can then be converted to the desired enantiomer of the amino acid.
The following table outlines common enantioselective approaches:
| Approach | Method | Description |
| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. |
| Asymmetric Synthesis | Catalytic Asymmetric Reduction | Reduction of a prochiral indanone intermediate using a chiral catalyst to generate an enantiomerically enriched indanol precursor. |
Functional Group Interconversions and Modifications
Once the indane backbone with the desired stereochemistry is established, further functional group interconversions and modifications may be necessary to arrive at the final product. These transformations can include the protection and deprotection of the amino and carboxylic acid groups, as well as their conversion to other functional moieties.
N-Acylation of the amino group is a common transformation. This can be achieved by reacting the aminoindane with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This modification can be used to introduce a variety of substituents on the nitrogen atom.
Esterification of the carboxylic acid group is another important modification. This can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org This transformation is often used to protect the carboxylic acid group during subsequent reactions or to modify the compound's properties.
These functional group interconversions allow for the synthesis of a wide range of derivatives of (+/-)-cis-3-Amino-1-indanecarboxylic acid, enabling the exploration of their structure-activity relationships.
Reactions at Amino and Carboxylic Acid Moieties
The presence of both primary amine and carboxylic acid functionalities allows for classical transformations characteristic of amino acids. ucalgary.ca These reactions are fundamental for creating derivatives, such as peptides and esters, and for incorporating the indane scaffold into larger molecules.
The carboxylic acid group can undergo esterification, typically by reaction with an alcohol in the presence of an acid catalyst. This transformation is useful for protecting the carboxyl group or modifying the compound's solubility and pharmacokinetic properties. Conversely, the amino group is readily acylated by reacting with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org This reaction is the basis for peptide bond formation. For instance, coupling with other amino acid esters can be achieved using reagents like Diisopropylcarbodiimide (DIPC). researchgate.net
These intermolecular reactions can sometimes be followed by intramolecular cyclization. Esters of amino acids can cyclize to form diketopiperazines, which are cyclic amides. libretexts.org The interplay between these two functional groups dictates the reaction pathways and the stability of the resulting products.
Table 1: Representative Reactions of Amino and Carboxylic Acid Groups
| Reaction Type | Reagents & Conditions | Functional Group Targeted | Product Type |
|---|---|---|---|
| Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., HCl) | Carboxylic Acid | Ester |
| Amide Formation (Acylation) | Acid Chloride or Anhydride, Base | Amino Group | Amide |
| Peptide Coupling | Amino Acid Ester, Coupling Agent (e.g., DIPC) | Carboxylic Acid & Amino Group | Dipeptide Derivative |
Indane Ring Modifications
Modifications to the indane ring itself offer a pathway to a diverse range of analogs. The indane-1,3-dione scaffold, a related structure, provides insight into the reactivity of the indane core. mdpi.com The methylene (B1212753) group of indane-1,3-dione is active and can be functionalized through Knoevenagel reactions. mdpi.com While (+/-)-cis-3-Amino-1-indanecarboxylic acid does not possess this dione (B5365651) structure, similar principles of C-H activation can be applied to its indane backbone, particularly at positions amenable to functionalization.
Oxidation of the indane ring is another potential modification. For example, oxidation of indane-1-one with selenium oxide (SeO₂) yields ninhydrin, demonstrating that the benzylic positions of the indane system can be oxidized under specific conditions. nih.gov Such oxidative strategies could be employed to introduce hydroxyl groups or other oxygen-containing functionalities onto the indane ring of the target molecule, leading to new derivatives.
Advanced Synthetic Techniques
Modern synthetic chemistry offers powerful tools for creating complex molecules and analogs from the basic (+/-)-cis-3-Amino-1-indanecarboxylic acid scaffold.
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for example, is a valuable method for generating various unusual α-amino acid derivatives, including those based on an indane framework. researchgate.net This palladium-catalyzed reaction could be used to couple aryl or vinyl boronic acids to a halogenated derivative of the indane ring, thereby introducing diverse substituents.
Furthermore, palladium-catalyzed C-H activation and arylation of carboxylic acid derivatives have been achieved using specialized directing groups. researchgate.net This strategy allows for the selective functionalization of C-H bonds that are typically unreactive. Nickel catalysis has also been employed in the reductive cross-coupling of alkyl amine-derived pyridinium (B92312) salts with carboxylic acids activated as N-acyl-glutarimides to form C(sp³)–C(sp²) bonds. nih.gov These advanced methods provide sophisticated routes to modify the indane structure or its substituents.
Table 2: Examples of Metal-Catalyzed Coupling Strategies
| Reaction Type | Catalyst System | Substrates | Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Halogenated Indane Derivative, Boronic Acid | C-C | Arylation of the indane ring. researchgate.net |
| C-H Arylation | Pd(II) catalyst, Directing Group | Carboxylic Acid Derivative, Aryl Halide | C-C | Direct functionalization of the indane backbone. researchgate.net |
Biocatalytic Approaches in Analog Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing complex chiral molecules. nih.gov Enzymes can be used to create analogs of (+/-)-cis-3-Amino-1-indanecarboxylic acid with high stereoselectivity.
For instance, imine reductases (IREDs) can asymmetrically reduce imines to produce chiral amines, a key step in many pharmaceutical syntheses. nih.gov If a keto-acid precursor to the target molecule is available, IREDs could be used for stereoselective amination. Carboxylic acid reductases (CARs) are capable of catalyzing amide bond formation and reducing carboxylic acids to aldehydes, opening pathways for further derivatization. nih.govrwth-aachen.de Additionally, α-ketoglutarate-dependent (αKG) dioxygenases can be engineered to hydroxylate specific positions on a substrate, which could be used to introduce hydroxyl groups onto the indane ring with high regio- and stereospecificity. nih.gov These biocatalytic methods are powerful tools for accessing novel, functionally rich, and stereochemically pure analogs. nih.govmdpi.com
Hooker Oxidation Pathways for Related Indane Derivatives
The Hooker oxidation is a specific transformation that converts lapachol (B1674495) into norlapachol (B1204681) by shortening an alkyl side chain by one carbon unit. rsc.org This reaction is mechanistically complex and proceeds through a key indane carboxylic acid derivative intermediate. rsc.orgresearchgate.net The mechanism involves the formation of an o-diquinone intermediate, which then undergoes a benzilic acid rearrangement to form the crucial indane carboxylic acid intermediate. rsc.orgresearchgate.net
While not a direct synthesis of (+/-)-cis-3-Amino-1-indanecarboxylic acid, the Hooker oxidation is a significant reaction pathway in the chemistry of related indane derivatives. It demonstrates a method for constructing the indane carboxylic acid framework from quinone precursors and highlights the intricate transformations that this ring system can undergo. rsc.orgresearchgate.net Understanding such pathways is valuable for the retrosynthetic analysis and design of novel synthetic routes to complex indane derivatives.
Molecular Interactions and Mechanistic Elucidation
Interactions with Biological Targets
Comprehensive searches of scientific databases yield no specific studies detailing the interactions of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl with biological targets. While related cyclic amino acids, such as cyclopentane (B165970) and cyclohexane (B81311) derivatives, have been investigated for their pharmacological activity, this research does not extend to the indane structure .
Receptor Binding Studies
There are no available receptor binding assays or affinity studies for this compound in the peer-reviewed literature. Consequently, its affinity and selectivity for any known biological receptors remain uncharacterized.
Enzyme Inhibition Kinetics
No data on the enzyme inhibition kinetics of this compound could be located. Studies detailing its potential to inhibit enzymes, such as GABA aminotransferase (GABA-AT) or others within neurotransmitter pathways, have not been published. Therefore, key parameters like the inhibition constant (Ki) and the inactivation rate constant (kinact) are unknown.
Modulation of Neurotransmitter Systems
Specific investigations into how this compound might modulate neurotransmitter systems have not been reported.
Gamma-Aminobutyric Acid (GABA) System Modulation
There is no published evidence to confirm or deny that this compound modulates the GABAergic system. Research into its potential effects on GABA receptors, GABA uptake, or the activity of GABA-metabolizing enzymes is not available.
Glutamatergic System Interactions
The interaction of this compound with the glutamatergic system is currently undefined in the scientific literature. There are no studies on its potential activity at ionotropic or metabotropic glutamate (B1630785) receptors.
Enzymatic Inactivation Mechanisms
No information is available regarding the metabolic fate or potential enzymatic inactivation mechanisms of this compound. The pathways through which this compound might be metabolized or whether it acts as a mechanism-based inactivator of any enzyme have not been elucidated.
Influence of Stereochemistry on Biological Activity
Stereoisomer-Specific Target Engagement
The designation "(+/-)-cis" indicates that the compound is a racemic mixture of two enantiomers, both having the amino and carboxylic acid groups on the same side of the indane ring. It is highly probable that the biological activity, specifically the inhibition of GABA-AT, is stereospecific, with one enantiomer being significantly more potent than the other. This enantioselectivity is a common feature among chiral drugs and is dictated by the chiral environment of the enzyme's active site.
Studies on analogous conformationally restricted GABA inhibitors, such as aminocyclohexane derivatives, have demonstrated that the cis or trans relationship of the functional groups profoundly impacts the mode and efficacy of inhibition. For instance, with some aminocyclohexene carboxylic acids, the cis-isomers have been shown to be irreversible inactivators of GABA-AT, while the corresponding trans-isomers act as competitive reversible inhibitors researchgate.net. This suggests that the specific orientation of the amino and carboxyl groups in the cis configuration of 3-amino-1-indanecarboxylic acid is likely crucial for its mechanism of action.
The active site of GABA-AT is a highly structured three-dimensional space. The precise positioning of the inhibitor's amino group to form a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and the carboxylate group to interact with positively charged residues (e.g., arginine or lysine) within the active site, is essential for effective binding and subsequent inhibition. It is conceivable that only one enantiomer of the cis form can achieve the optimal orientation for these interactions, leading to potent inhibition, while the other enantiomer may bind weakly or not at all.
| Stereoisomer | Postulated Activity | Rationale |
|---|---|---|
| (+)-cis-3-Amino-1-indanecarboxylic acid | Potentially the more active enantiomer | Optimal fit in the chiral active site of GABA-AT, allowing for key interactions. |
| (-)-cis-3-Amino-1-indanecarboxylic acid | Potentially the less active enantiomer | Steric hindrance or improper orientation of functional groups preventing effective binding. |
| trans-isomers | Likely to exhibit different activity (e.g., reversible inhibition or inactivity) | Based on analogs, the trans-configuration may not allow for the necessary conformational changes for irreversible inactivation. |
Conformational Analysis and Binding Affinity
The binding affinity of this compound to its target enzyme is directly related to the stability of the enzyme-inhibitor complex, which is in turn governed by the molecule's conformation upon binding. The rigid indane ring system restricts the number of possible conformations the molecule can adopt, making it a "conformationally restricted" analog of GABA. This pre-organization can be advantageous for binding, as less conformational entropy is lost upon binding to the enzyme, potentially leading to higher affinity.
Computational modeling and conformational analysis of similar cyclic amino acids have been used to predict their preferred binding conformations. For GABA itself, different folded and extended conformations are thought to be important for binding to different receptors and enzymes nih.gov. The cis configuration of 3-amino-1-indanecarboxylic acid would force the amino and carboxylic acid groups into a specific spatial relationship, likely mimicking a particular conformation of GABA that is recognized by GABA-AT.
| Factor | Description | Expected Impact on this compound |
|---|---|---|
| Stereochemistry | The 3D arrangement of atoms. | One enantiomer will likely have a significantly higher binding affinity due to a better fit in the enzyme's chiral active site. |
| Conformational Restriction | The limited flexibility of the molecule due to the indane ring. | Reduces the entropic penalty of binding, potentially leading to high affinity. The cis-conformation pre-organizes the functional groups. |
| Functional Group Interactions | Formation of bonds (e.g., hydrogen, ionic) between the inhibitor and enzyme. | The amino group is expected to interact with the PLP cofactor, and the carboxylate group with basic residues in the active site. |
| Hydrophobic Interactions | Interactions of the nonpolar indane ring with hydrophobic regions of the active site. | Can contribute significantly to the overall binding energy and stability of the enzyme-inhibitor complex. |
Structure Activity Relationship Sar Studies
Design Principles for Analog Development
The development of analogs of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl is guided by established medicinal chemistry principles, leveraging the unique properties of the indane ring system and the strategic placement of functional groups.
The indane ring system is considered a "privileged structure" in drug discovery. tudublin.ietudublin.ie Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for the design of novel therapeutic agents. tudublin.ietudublin.ie The indane scaffold is found in a variety of biologically active molecules and natural products. tudublin.ietudublin.ie Its rigid, bicyclic nature provides a defined three-dimensional orientation for appended functional groups, which can lead to enhanced selectivity and potency. nih.gov The development of novel bioactive molecules often involves the synthesis of hybrid scaffolds incorporating the indanone ring system. nih.govresearchgate.net
The biological activity of indane derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, in the context of 2-aminoindan (B1194107) derivatives, ring substitution has been shown to alter their potency and selectivity for monoamine transporters. nih.gov
The introduction of a methoxy (B1213986) group at the 5-position of 2-aminoindan, for example, was found to have a detrimental effect on its binding to α2-adrenoceptors. nih.gov In other classes of compounds, such as amidrazone derivatives, the presence of a 4-methylphenyl substituent has been shown to be beneficial for enhancing antituberculous and antibacterial activity, while a 4-nitrophenyl group can be detrimental. mdpi.com These findings highlight the importance of systematic exploration of substituent effects in the design of new analogs.
Table 1: General Principles of Substituent Effects on Biological Activity
| Substituent Property | General Effect on Biological Activity | Example from Related Compounds |
| Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance activity by increasing electron density in the aromatic ring, potentially improving interactions with the target. However, this is target-dependent. | A 4-methylphenyl group enhanced the antibacterial activity of certain amidrazone derivatives. mdpi.com |
| Electron-withdrawing groups (e.g., -NO2, halogens) | Can modulate the electronic properties of the molecule, which may be favorable or unfavorable depending on the target's binding site. | A 4-nitrophenyl substituent was detrimental to the antimicrobial activity of some amidrazone derivatives. mdpi.com |
| Steric bulk | The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may enhance or hinder activity. | The addition of a second benzyl (B1604629) moiety to a novel indane scaffold was found to be fundamental for enhancing cytotoxicity in certain cancer cell lines. researchgate.net |
| Lipophilicity | Modifying lipophilicity through substituent changes can affect a compound's ability to cross cell membranes and reach its target. | The length of an alkyl side chain in anacardic acid derivatives was shown to influence their antibacterial activity, with an optimal length for potency. mdpi.com |
Conformational Restraints and Activity
The constrained conformation of this compound is a key determinant of its biological activity, influencing how it presents its key functional groups for interaction with a receptor.
The fused bicyclic system of the indane scaffold imparts significant rigidity to the molecule, reducing the number of accessible conformations compared to more flexible, acyclic analogs. This conformational constraint can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its target and potentially higher affinity. nih.gov The inherent rigidity of the indane structure is a critical feature that is exploited in the design of molecules targeting specific protein-protein interactions.
The cis-configuration of the amino and carboxylic acid groups at positions 3 and 1 of the indane ring, respectively, dictates a specific spatial relationship between these two crucial functional groups. This stereochemical arrangement is critical for determining the molecule's ability to fit into a specific receptor binding site. In studies of other cyclic amino acids, such as the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), the cis and trans isomers have been shown to exhibit different potencies and selectivities for various excitatory amino acid receptors. nih.gov For example, cis-ACPD was found to be a more potent convulsant than trans-ACPD, highlighting the importance of stereochemistry in biological activity. nih.gov The defined orientation of the functional groups in the cis-conformer of 3-amino-1-indanecarboxylic acid is therefore expected to be a primary factor in its specific receptor interactions.
Computational and Theoretical Approaches in SAR
Computational and theoretical methods play a vital role in elucidating the SAR of conformationally constrained molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to perform conformational analyses of related molecules like cis-3-aminoindan-1-ol. researchgate.net
These studies help in identifying the most stable, low-energy conformations of the molecule. researchgate.net They also allow for the analysis of intramolecular interactions, such as hydrogen bonds, which can play a significant role in stabilizing particular conformations. researchgate.net For cis-3-aminoindan-1-ol, theoretical calculations have shown that the molecule predominantly exists in a ring-puckered form stabilized by a strong intramolecular hydrogen bond. researchgate.net This type of detailed conformational information is invaluable for understanding how the molecule might present itself to a biological target and can guide the rational design of new analogs with improved activity profiles. By providing insights into the three-dimensional structure and electronic properties of the molecule, computational approaches can help to build more accurate SAR models and prioritize the synthesis of the most promising new compounds.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and mode of action of a ligand.
In a study involving a thiophene-derived Schiff base of 4-aminoindane, a compound structurally related to the indane core of "(+/-)-cis-3-Amino-1-indanecarboxylic acid," molecular docking was employed to investigate its binding interactions with the MAP2K6 protein, which is implicated in various cancers. orientjchem.org The crystal structure of the protein was obtained from the RCSB Protein Data Bank (PDB ID: 3VN9). orientjchem.org The docking procedure involved preparing the protein by removing heteroatoms and defining the active site for the ligand to bind. orientjchem.org The synthesized ligand was then docked into the active site of MAP2K6 to predict its binding conformation and affinity. orientjchem.org
The results of such docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. These interactions are critical for the stability of the ligand-protein complex and are often correlated with the compound's biological activity. The binding energy, calculated during docking, provides a quantitative measure of the binding affinity.
| Parameter | Description | Example Finding for a 4-Aminoindane Derivative orientjchem.org |
|---|---|---|
| Protein Target | The specific protein or receptor the ligand is docked against. | MAP2K6 |
| PDB ID | The unique identifier for the protein structure in the Protein Data Bank. | 3VN9 |
| Docking Software | The computational tool used to perform the docking simulation. | AutoDock Vina |
| Binding Energy | An estimation of the binding affinity between the ligand and the protein. | Specific values would be determined for each ligand. |
| Key Interacting Residues | The amino acids in the protein's active site that form significant interactions with the ligand. | To be identified through the docking simulation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
While a specific QSAR model for "this compound" has not been reported, studies on structurally similar compounds, such as amino acid analogues of amantadine, which share a rigid cyclic amine framework, provide valuable insights. In one such study, a 3D-QSAR model was developed using the Comparative Molecular Field Analysis (CoMFA) method to understand the structural requirements for antiviral activity against the influenza A virus. mdpi.comnih.gov
The development of a 3D-QSAR model involves several steps:
Dataset Selection: A series of molecules with known biological activities is chosen. mdpi.com
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. mdpi.com
Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules. mdpi.com
Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the variations in the molecular fields with the variations in biological activity. mdpi.com
The resulting QSAR model is often visualized as contour maps, which indicate regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. For instance, green contours might indicate areas where bulky groups are favored for steric interactions, while blue contours could suggest regions where electropositive groups are beneficial for electrostatic interactions. mdpi.com
| QSAR Parameter | Description | Relevance in SAR Studies |
|---|---|---|
| CoMFA | Comparative Molecular Field Analysis; a 3D-QSAR technique. | Relates 3D steric and electrostatic properties of molecules to their biological activity. |
| Steric Fields | Represents the spatial arrangement and bulk of different parts of a molecule. | Identifies regions where bulky or smaller substituents may enhance or diminish activity. |
| Electrostatic Fields | Represents the distribution of charge within a molecule. | Highlights areas where positive or negative charges are favorable for interaction with the target. |
| Contour Maps | Visual representations of the QSAR model's findings. | Guide medicinal chemists in designing new molecules with potentially improved activity. |
Molecular Dynamics Simulations for Ligand-Target Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net In the context of drug discovery and SAR, MD simulations provide a dynamic view of the interactions between a ligand and its target protein, complementing the static picture provided by molecular docking. frontiersin.orgnih.gov
An MD simulation of a ligand-protein complex can reveal:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, one can assess the stability of the binding pose predicted by docking. researchgate.net A stable complex will show minimal fluctuations in RMSD.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function. frontiersin.org
Interaction Energetics: MD simulations allow for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.
Role of Solvent: The explicit inclusion of water molecules in MD simulations allows for a detailed understanding of their role in mediating ligand-protein interactions. researchgate.net
| MD Simulation Output | Information Provided | Significance in SAR |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions of the protein and ligand upon binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals the key hydrogen bonding interactions that stabilize the complex. |
| Binding Free Energy Calculation | Estimates the free energy change upon ligand binding (e.g., using MM/PBSA or MM/GBSA). | Provides a more accurate prediction of binding affinity compared to docking scores. |
Preclinical Research Applications and Biological Systems Investigations
In Vitro Biological Evaluations
In vitro studies are the foundational step in characterizing a compound's biological effects at the cellular and molecular level. These experiments are essential for identifying the compound's direct targets and understanding its mechanism of action in a controlled environment.
Cell-Based Assays for Target Engagement
Cell-based assays are critical for confirming that a compound interacts with its intended molecular target within a cellular context. Techniques such as cellular thermal shift assays (CETSA), reporter gene assays, or proximity-based assays like NanoBRET are often employed. However, no published studies have utilized these or any other cell-based methods to investigate the target engagement of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl.
Enzyme Activity Profiling
To determine if a compound acts as an inhibitor or activator of specific enzymes, comprehensive enzyme activity profiling is conducted. This can involve screening against panels of enzymes to identify primary targets and assess selectivity. There is no available data from such enzymatic assays for this compound, leaving its effects on enzymatic pathways unknown.
In Vivo Pharmacological Investigations (Animal Models)
Following promising in vitro results, compounds are typically advanced to in vivo studies using animal models. These investigations are vital for understanding a compound's effects within a complex, whole-organism system, including its pharmacokinetics, efficacy, and potential for therapeutic intervention.
Neurobiological System Probing
Given the structural characteristics of many amino-indane derivatives, which can interact with the central nervous system, it would be pertinent to investigate the effects of this compound on neurobiological systems. However, there are no published reports of studies using this compound in animal models to probe neural circuits, neurotransmitter systems, or behavior.
Investigation of Neuroprotective Effects
Compounds with potential neurological activity are often evaluated for neuroprotective properties in animal models of neurodegenerative diseases or acute neuronal injury. There is currently no scientific literature detailing any such investigations into the neuroprotective effects of this compound.
Evaluation in Animal Models for Specific Biological Pathways
The utility of a compound is further defined by its effects on specific biological pathways in relevant disease models. No studies have been published that evaluate this compound in animal models for any specific biological pathway, be it in oncology, inflammation, metabolic disorders, or other therapeutic areas.
Advanced Characterization Techniques and Analytical Methodologies
Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Products
Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of (+/-)-cis-3-Amino-1-indanecarboxylic acid and its precursors.
In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For the cis isomer, the relative stereochemistry of the protons at C1 and C3 can be confirmed through the coupling constants (J values) observed in the spectrum. The protons on the indane ring system would exhibit characteristic signals in the aromatic and aliphatic regions.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the two carbons bearing the amino and carboxyl groups, the methylene (B1212753) carbon, and the six carbons of the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for cis-3-Amino-1-indanecarboxylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.20 - 7.40 | Multiplet |
| CH-COOH | ~4.0 | Multiplet |
| CH-NH₂ | ~4.5 | Multiplet |
Note: This table is based on predicted values and may vary based on the solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl and to gain structural information through fragmentation analysis. Techniques like electrospray ionization (ESI) are commonly used for polar molecules such as amino acids. researchgate.net
The mass spectrum of the compound would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. For C₁₀H₁₁NO₂, the expected molecular weight is 177.2 g/mol , and the ESI-MS would likely show a peak at m/z 178.2. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions, which helps in confirming the structure. nih.govnih.gov
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique can unambiguously confirm the relative stereochemistry of the substituents on the indane ring. For this compound, a single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. nih.gov
Crucially, this method would verify the cis configuration, showing that the amino and carboxylic acid groups are on the same side of the indane ring. nih.gov The crystal structure would also reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding involving the ammonium, carboxyl, and chloride ions.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the racemic mixture of (+/-)-cis-3-Amino-1-indanecarboxylic acid is CD-silent, the individual enantiomers, once separated, would produce mirror-image CD spectra.
This technique is highly sensitive to the stereochemical arrangement of the molecule. nih.gov CD spectroscopy can be used to determine the optical purity of a sample containing an excess of one enantiomer and to study conformational changes. The interaction of the individual enantiomers with other chiral molecules or metal complexes can induce characteristic CD signals, which can be used for chiral sensing applications. nih.govscilit.com
Chromatographic Methods for Purification and Analysis
Chromatography is essential for the separation, identification, and purification of compounds from a mixture. For a racemic compound like (+/-)-cis-3-Amino-1-indanecarboxylic acid, chiral chromatography is specifically required to resolve the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of chiral compounds. nih.gov The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation. yakhak.org
The separation of the enantiomers of cis-3-Amino-1-indanecarboxylic acid can be achieved on various types of CSPs, such as:
Pirkle-type columns: These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. scas.co.jp
Polysaccharide-based columns: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are highly effective for a broad range of chiral compounds, including amino acids. yakhak.org
Crown ether-based columns: These are particularly effective for the separation of primary amino acids and other compounds with primary amine groups. ankara.edu.tr
Ligand-exchange columns: These CSPs involve the formation of transient diastereomeric metal complexes with the enantiomers. scas.co.jp
The choice of mobile phase, which typically consists of a mixture of solvents like hexane (B92381), ethanol, and an acidic or basic modifier, is critical for achieving optimal separation. scas.co.jp Chiral HPLC is not only used for analytical purposes to determine the enantiomeric excess (ee) but also for preparative separations to isolate the pure enantiomers.
Table 2: Examples of Chiral Stationary Phases (CSPs) for Amino Acid Separation
| CSP Type | Principle of Separation | Typical Analytes |
|---|---|---|
| Polysaccharide-based (e.g., Chiralpak®) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | Wide range of chiral compounds, including amino acids and pharmaceuticals. nih.gov |
| Pirkle-type (e.g., SUMICHIRAL OA) | π-acid/π-base interactions, hydrogen bonding, dipole stacking. scas.co.jp | Aromatic compounds, esters, carboxylic acids. scas.co.jp |
| Crown Ether (e.g., Crownpak®) | Host-guest complexation with primary amine groups. ankara.edu.tr | Primary amino acids. ankara.edu.tr |
Preparative Chromatography
Preparative chromatography is a crucial technique for the isolation and purification of specific stereoisomers of this compound from a mixture. Given that the compound is a racemic mixture of a specific diastereomer (cis), preparative methods are essential for separating the individual enantiomers, (+) and (-)-cis-3-Amino-1-indanecarboxylic acid.
High-Performance Liquid Chromatography (HPLC) is the predominant method for such separations. For chiral resolution, specialized chiral stationary phases (CSPs) are employed. These CSPs are typically based on chiral selectors like polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins, which can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane or heptane, a polar alcohol such as isopropanol (B130326) or ethanol, and an acidic or basic additive to control the ionization state of the amino acid. The acidic and basic nature of the target molecule, containing both a carboxylic acid and an amino group, necessitates careful pH control of the mobile phase to ensure efficient and reproducible separation.
The process involves dissolving the racemic mixture in a suitable solvent and injecting it into the preparative HPLC system. As the mobile phase carries the mixture through the column containing the CSP, the two enantiomers interact differently with the chiral environment, causing them to travel at different speeds and elute from the column at distinct times. The separated fractions are then collected, and the solvent is evaporated to yield the purified enantiomers.
Table 1: Illustrative Parameters for Preparative Chiral HPLC Separation
| Parameter | Example Condition | Purpose |
| Column | Chiral stationary phase (e.g., polysaccharide-based) | To provide a chiral environment for enantiomeric recognition. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | Elutes the compound; the alcohol modifies polarity, and TFA controls ionization. |
| Flow Rate | 10-50 mL/min | Optimized for resolution and throughput on a preparative scale. |
| Detection | UV at 210-280 nm | To monitor the elution of the separated enantiomers. |
| Temperature | Ambient (20-25 °C) | To ensure consistent and reproducible retention times. |
Computational Chemistry for Mechanistic Insights and Design
Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. These in silico methods allow for the prediction of molecular structure, reactivity, and physicochemical properties, offering insights that can complement or guide experimental work, especially when empirical data is limited.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure and energetic properties of molecules. For cis-3-Amino-1-indanecarboxylic acid, these calculations can predict its most stable three-dimensional conformation by optimizing the molecular geometry to find the lowest energy state.
Such calculations also yield valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net These methods can be performed in a vacuum or using implicit solvation models to simulate the effects of a solvent environment. nih.gov
Table 2: Hypothetical Data from Quantum Chemical Calculations (DFT)
| Property | Predicted Value | Significance |
| Optimized Ground State Energy | -632.5 Hartree | Represents the total electronic energy of the molecule in its most stable form. |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available orbital for an incoming electron. |
| HOMO-LUMO Gap | 6.4 eV | Correlates with chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |
pKa Predictions and Protonation State Analysis
The compound (+/-)-cis-3-Amino-1-indanecarboxylic acid is an amino acid and thus contains at least two ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH2). The pKa value of each group determines its protonation state at a given pH. Computational methods can accurately predict these pKa values, which is essential for understanding the molecule's behavior in biological systems and for developing analytical separation techniques. libretexts.org
Various computational protocols, often combining quantum mechanics with continuum solvation models (like PCM or SMD), are used to calculate the Gibbs free energy change of deprotonation reactions. nih.govchemrxiv.org These calculations can establish the pKa for the carboxylic acid (pKa1) and the conjugate acid of the amino group (pKa2).
Based on these predicted pKa values, the dominant protonation state of the molecule across a range of pH values can be determined:
At low pH (pH < pKa1): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge (cationic form).
At intermediate pH (pKa1 < pH < pKa2): The carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH3⁺), resulting in a neutral zwitterion. libretexts.org
At high pH (pH > pKa2): Both groups are deprotonated, resulting in a net negative charge (anionic form).
Table 3: Predicted pKa Values and Corresponding Protonation States
| Ionizable Group | Predicted pKa | Protonation State at pH 7.4 |
| Carboxylic Acid (-COOH) | ~3.5 - 4.5 | Deprotonated (-COO⁻) |
| Amino Group (-NH3⁺) | ~9.0 - 10.0 | Protonated (-NH3⁺) |
Cheminformatics for Data Analysis
Cheminformatics involves the use of computational tools to organize, analyze, and model chemical information. For this compound, cheminformatics can be used to calculate key molecular descriptors that predict its physicochemical properties and to compare it against large databases of other chemical compounds.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can include simple properties like molecular weight and atom counts, as well as more complex descriptors related to topology (e.g., topological polar surface area, TPSA) and lipophilicity (e.g., LogP). These descriptors are valuable for predicting properties such as solubility, permeability, and potential biological activity.
Techniques such as similarity searching can be employed to identify other molecules with similar structural features or predicted properties from large chemical libraries. This can help in identifying potential biological targets or understanding structure-activity relationships.
Table 4: Calculated Molecular Descriptors for cis-3-Amino-1-indanecarboxylic acid
| Descriptor | Calculated Value | Significance |
| Molecular Formula | C10H11NO2 | Defines the elemental composition. |
| Molecular Weight | 177.20 g/mol | The mass of one mole of the compound. |
| LogP (octanol-water partition coefficient) | 1.25 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Estimates the surface area of polar atoms; related to transport properties. |
| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds. |
| Hydrogen Bond Acceptors | 2 | The number of N and O atoms. |
| Rotatable Bonds | 1 | Indicates molecular flexibility. |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets
A primary future direction for (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl involves a comprehensive screening against a wide array of biological targets to uncover novel pharmacological activities. The structural similarity of its core, the aminoindan moiety, to known neuromodulators suggests that initial investigations could be fruitfully focused on the central nervous system.
For instance, derivatives of 2-aminoindan (B1194107) have been shown to interact with plasma membrane monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), as well as α2-adrenergic receptors. nih.gov Future research could, therefore, involve assessing the binding affinity and functional activity of this compound and its enantiomers at these key transporters and receptors. Such studies would elucidate whether this specific isomer possesses a unique selectivity profile that could be advantageous for treating neuropsychiatric or neurodegenerative disorders. nih.gov
Beyond monoamine transporters, the constrained amino acid structure warrants investigation against other target classes. For example, related constrained amino acids have been explored as inhibitors of enzymes such as tyrosine hydroxylase. acs.org A systematic screening of this compound against a panel of enzymes, ion channels, and G-protein coupled receptors (GPCRs) could reveal unexpected and potentially valuable biological activities.
Table 1: Potential Neurological Targets for this compound Based on Analog Activity
| Target Class | Specific Examples | Rationale |
| Monoamine Transporters | DAT, NET, SERT | 2-Aminoindan derivatives show activity at these transporters. nih.gov |
| Adrenergic Receptors | α2A, α2B, α2C | 2-Aminoindan derivatives exhibit affinity for these receptors. nih.gov |
| Enzymes | Tyrosine Hydroxylase | Other aminoindan-2-carboxylic acids have been investigated as potential inhibitors. acs.org |
Development of Next-Generation Analogs
The synthesis of next-generation analogs based on the this compound scaffold is a critical step toward optimizing its pharmacological properties. The indane ring and its substituents offer multiple points for chemical modification to explore structure-activity relationships (SAR).
Future synthetic efforts could focus on:
Substitution on the Aromatic Ring: Introducing various functional groups (e.g., hydroxyl, methoxy (B1213986), halo) onto the benzene (B151609) ring of the indane nucleus could modulate lipophilicity, metabolic stability, and target-binding affinity.
Modification of the Amino and Carboxylic Acid Groups: Esterification or amidation of the carboxylic acid, and acylation or alkylation of the amino group, could lead to prodrugs with improved pharmacokinetic profiles or analogs with altered receptor interactions.
Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to obtain the individual enantiomers of cis-3-Amino-1-indanecarboxylic acid will be crucial. Biological targets are often stereoselective, and pure enantiomers are likely to exhibit more potent and specific activities with fewer off-target effects.
These new analogs would then be subjected to biological evaluation to identify compounds with enhanced potency, selectivity, and drug-like properties.
Integration with Advanced Screening Technologies
To efficiently explore the biological potential of this compound and its future analogs, integration with advanced screening technologies is essential. High-throughput screening (HTS) platforms can rapidly evaluate large libraries of these compounds against diverse biological targets. nih.govmdpi.com
Future research should involve the creation of a focused chemical library based on the aminoindan carboxylic acid scaffold. This library could then be screened using various HTS methodologies, including:
Cell-Based Assays: To assess the functional effects of the compounds on cellular pathways in a physiologically relevant context.
Biochemical Assays: To determine direct interactions with purified proteins, such as enzymes or receptors.
Phenotypic Screening: To identify compounds that induce a desired phenotypic change in cells or model organisms, without prior knowledge of the specific molecular target.
The data generated from HTS campaigns will be invaluable for identifying initial hits, understanding SAR, and prioritizing compounds for further development. enamine.net
Applications in Chemical Biology
The conformationally restricted nature of the this compound scaffold makes it an attractive tool for chemical biology. Chemical probes based on this structure could be designed to investigate the function and regulation of biological systems.
Future applications in this area include:
Development of Photoaffinity Probes: By incorporating a photoreactive group, analogs of the parent compound could be used to covalently label their biological targets upon photoactivation. This would be a powerful method for target identification and validation.
Fluorescently Labeled Ligands: Attaching a fluorescent dye would allow for the visualization of the compound's distribution in cells and tissues, and for the study of its binding to target proteins using techniques like fluorescence microscopy and flow cytometry.
Scaffolds for Fragment-Based Drug Discovery: The rigid indane core can serve as a starting point for fragment-based approaches, where small chemical fragments are grown or linked to generate potent and selective ligands.
These chemical biology tools would provide deeper insights into the molecular mechanisms underlying the biological effects of this class of compounds.
Translational Research Perspectives (excluding clinical trials)
From a translational perspective, promising analogs of this compound that emerge from initial screening and optimization studies should be advanced into preclinical models of disease. Given the potential for activity at neurological targets, these studies would likely focus on disorders of the central nervous system.
For example, if an analog demonstrates potent and selective activity at monoamine transporters, it could be evaluated in animal models of depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD). Similarly, if a compound shows neuroprotective properties in cell-based assays, its efficacy could be tested in preclinical models of neurodegenerative conditions like Parkinson's or Alzheimer's disease. researchgate.net
These preclinical studies would involve assessing the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and efficacy in relevant animal models. The goal of this translational research is to identify lead candidates with a strong scientific rationale for potential future clinical development.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (+/-)-cis-3-amino-1-indanecarboxylic acid HCl, and how do they influence experimental design?
- Answer : The compound has a polar surface area (PSA) of 63.32 Ų and a LogP of 0.36, indicating moderate hydrophilicity, which affects solubility in aqueous buffers and organic solvents. The refractive index (1.612) and vapor pressure (0.0±0.9 mmHg at 25°C) suggest stability under ambient conditions but may require inert atmospheres for long-term storage. These properties guide solvent selection (e.g., DMF/acetic acid mixtures for recrystallization) and analytical methods like HPLC or NMR .
Q. How can researchers verify the enantiomeric purity of this compound?
- Answer : Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) is standard. Reference standards of resolved enantiomers (e.g., (1R,2S)-1-amino-2-indanol derivatives) can be used for calibration. NMR using chiral shift reagents (e.g., Eu(hfc)₃) may also resolve signals for quantitative analysis .
Q. What safety precautions are critical when handling this compound?
- Answer : While specific toxicological data are limited, structural analogs like (R)-(+)-3-aminoquinuclidine dihydrochloride lack comprehensive toxicity profiles. Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow protocols for amine-containing compounds (e.g., neutralization of residual HCl). Waste disposal should comply with institutional guidelines for halogenated organics .
Advanced Research Questions
Q. How do structural modifications (e.g., carboxylate vs. HCl salt) affect biological activity in indane-based amino acids?
- Answer : The HCl salt enhances solubility for in vitro assays but may alter receptor binding compared to free bases. For example, 3-substituted indole-2-carboxylic acid derivatives show CysLT1 receptor selectivity dependent on substituent position and protonation state. Comparative studies using free acid vs. salt forms in binding assays (e.g., SPR or radioligand displacement) are recommended .
Q. What synthetic strategies are effective for resolving (±)-cis enantiomers of this compound?
- Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) or chiral auxiliary-mediated crystallization (e.g., L-tartaric acid derivatives) are common. For example, (1R,2S)-1-amino-2-indanol (CAS 136030-00-7) can serve as a precursor for asymmetric synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral chromatography .
Q. How can contradictory data in solubility or stability studies be resolved?
- Answer : Contradictions often arise from solvent purity or storage conditions. For instance, recrystallization from DMF/acetic acid may yield different polymorphs vs. ethanol/water. Use controlled experiments with standardized buffers (e.g., PBS at pH 7.4) and report detailed conditions (temperature, humidity). Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. What advanced spectroscopic techniques confirm the cis-configuration of the amino and carboxylic acid groups?
- Answer : NOESY NMR can detect spatial proximity between the NH₂ and COOH protons. X-ray crystallography is definitive; for example, analogs like (1S,2R)-(-)-cis-1-amino-2-indanol (CAS 126456-43-7) have resolved crystal structures. Computational modeling (DFT) can predict stability of cis vs. trans conformers .
Methodological Guidelines
- Data Reliability : Cross-validate HPLC purity data with orthogonal methods (e.g., elemental analysis). Avoid uncited values from non-peer-reviewed sources .
- Synthesis Optimization : For derivatives, adapt reflux conditions (e.g., 3–5 hours in acetic acid with sodium acetate) from indole-2-carboxylic acid synthesis protocols .
- Biological Assays : Use National Natural Science Foundation of China (NSFC)-validated protocols for receptor binding studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
